molecular formula CH2NNa2O5P B1365258 Disodium carbamoyl phosphate CAS No. 72461-86-0

Disodium carbamoyl phosphate

Cat. No. B1365258
CAS RN: 72461-86-0
M. Wt: 184.98 g/mol
InChI Key: ZZRCKSSPGJOTEE-UHFFFAOYSA-L
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Description

Disodium carbamoyl phosphate, also known as Carbamyl Phosphate Disodium Salt, is an important reagent in organic synthesis . It has the ability to activate carboxylic acids and convert them to their corresponding mixed anhydrides . It is used in the synthesis of cyclic peptides and macrocycles by activating carboxylic acids and facilitating cyclization reactions .


Molecular Structure Analysis

The molecular formula of Disodium carbamoyl phosphate is CH2NNa2O5P . It has a molecular weight of 184.98 g/mol . The IUPAC name for this compound is disodium;carbamoyl phosphate .


Chemical Reactions Analysis

Carbamoyl phosphate is involved in various chemical reactions. It is the first high-energy building block that intervenes in the in vivo synthesis of the uracil ring of UMP . It is also involved in the synthesis of cyclic peptides and macrocycles by activating carboxylic acids and facilitating cyclization reactions .


Physical And Chemical Properties Analysis

Disodium carbamoyl phosphate has a molecular weight of 184.98 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 184.94659773 g/mol . The topological polar surface area of the compound is 116 Ų .

Scientific Research Applications

1. Pharmaceutical Applications

Disodium carbamoyl phosphate is used in pharmaceutical applications, notably in the development of sustained-release systems. For instance, in a study by Wang, Yang, Chung, and Chen (2002), polymeric microspheres loaded with betamethasone disodium phosphate were created to design a sustained-release system. The study involved optimizing conditions for the high-performance liquid chromatography (HPLC) determination of betamethasone disodium phosphate in these systems (Wang, Yang, Chung, & Chen, 2002).

2. Food Science and Technology

In the field of food science, disodium phosphate is used for extracting pectin from agricultural residues, such as sweet potato. Zhang and Mu (2011) utilized disodium phosphate solution for extracting pectin and adopted response surface methodology to optimize the extraction process. The study revealed that various factors, including solution pH and extraction temperature, significantly affected the pectin yield (Zhang & Mu, 2011).

3. Ophthalmological Research

Disodium phosphate is utilized in ophthalmology for intraocular penetration and systemic absorption studies. A study by Weijtens et al. (2002) investigated the concentrations of dexamethasone, a corticosteroid, in various parts of the eye after topical application of dexamethasone disodium phosphate. The research provided insights into the drug's penetration and systemic uptake (Weijtens et al., 2002).

4. Spectroscopic Characterization

Disodium hydrogen orthophosphate, a related compound, has been studied for its spectral properties. Trivedi et al. (2015) investigated the impact of biofield treatment on the spectral properties of disodium hydrogen orthophosphate using techniques like Fourier transform infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This research contributes to understanding how external factors can alter the spectral properties of such compounds (Trivedi et al., 2015).

5. Biochemical and Genetic Research

Disodium carbamoyl phosphate plays a role in biochemical and genetic research. Ng et al. (2015) investigated the effects of mutations in the CAD gene, which affects carbamoyl-phosphate synthetase activity. The study highlighted the gene's role in pyrimidine biosynthesis and its implications in human disease (Ng et al., 2015).

Future Directions

Future research should aim to evaluate the role of carbamoylating agents in aspartate carbamoylation, which is the following reaction in the orotate pathway . Additionally, energy-rich inorganic molecules such as trimetaphosphate or phosphoramidates could be explored for their suitability as sources of carbamoyl phosphate .

properties

IUPAC Name

disodium;carbamoyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCKSSPGJOTEE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2NNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium carbamoyl phosphate

CAS RN

72461-86-0
Record name Disodium carbamoyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072461860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium carbamoyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Halmann, A Lapidot, D Samuel - Journal of the Chemical Society …, 1962 - pubs.rsc.org
RESULTS A cid-Base Equilibria of Carbamoyl Phos9hate and the Products in Water.-Carbamoyl phosphate has an unusual versatility of charge-state, that depends on the proton-…
Number of citations: 7 pubs.rsc.org
JD Johnston, MD Brand - Biochimica et Biophysica Acta (BBA)-General …, 1990 - Elsevier
… a medium containing 75 mM KC1, 25 mM mannitol, 20 mM Hepes, 1 mM NTA, 5 mM 2-mercaptoethanol, 10 mM ornithine monohydrochloride and 5 mM disodium carbamoyl phosphate …
Number of citations: 16 www.sciencedirect.com
M Tanabe, N Kaneko, T Takeuchi - Experimental parasitology, 1989 - Elsevier
… 2,3-Butanedione-2-oxime, l-phenyl1,2-propanedione-2-oxime, L-ornithine monohydrochloride, IV-acetyl-glutamate, &odium phospho(enol)pyruvate, disodium carbamoyl phosphate, …
Number of citations: 17 www.sciencedirect.com
Y Mizuno, Y Ohba, H Fujita, Y Kanesaka, T Tamura… - Analytical …, 1989 - Elsevier
… Disodium carbamoyl phosphate and fast garnet GBC salt were purchased from Sigma Chemical Co. 2-Naphthyl phosphate was purchased from Monomer-Polymer and Dajac Labora…
Number of citations: 10 www.sciencedirect.com
K Ebner, D Couri - Toxicology and applied pharmacology, 1988 - Elsevier
Previous studies have shown that the polychlorinated biphenyl mixture. Aroclor 1254 (ARO), -induced wasting in male rats is associated with increased permeability of hepatic …
Number of citations: 5 www.sciencedirect.com
AS Lynch, EC Lin - Journal of bacteriology, 1996 - Am Soc Microbiol
… MgCl2, 125 mM KCl, and 50 mM disodium carbamoyl phosphate (Sigma). In parallel, similar reactions lacking disodium carbamoyl phosphate were used to prepare His6-ArcA for use in …
Number of citations: 277 journals.asm.org
DW Grogan, RP Gunsalus - Journal of Bacteriology, 1993 - Am Soc Microbiol
… Cell extract (5 to 10 ,ul), 3 pumol of sodium L-aspartate, and 0.6 ptmol of disodium carbamoyl phosphate were combined at 0C in a total volume of 0.30 ml. The reaction was initiated by …
Number of citations: 84 journals.asm.org
MT Pellicer, AS Lynch, P De Wulf, D Boyd… - Molecular and General …, 1999 - Springer
… -ArcA was purified from the cell extract by affinity chromatography (Ni-NTA resin, Qiagen) and, when required, phosphorylated at 50 μg protein/ml with disodium carbamoyl phosphate (…
Number of citations: 26 link.springer.com
SJ Goss - Journal of Cell Science, 1984 - journals.biologists.com
… The reaction mixture contained, in 150^1: sodium maleate buffer (33 mM, pH7-2), L-ornithine hydrochloride (8-3 raM), disodium carbamoyl phosphate (3-3 mM, freshly dissolved) and …
Number of citations: 15 journals.biologists.com
SD Colloms, C Alén, DJ Sherratt - Molecular microbiology, 1998 - Wiley Online Library
… volume of purified His-tagged ArcA with an equal volume of phosphorylation buffer (200 mM Tris-HCl, pH 7.0, 200 mM KCl, 20 mM MgCl 2 and 100 mM disodium carbamoyl phosphate; …
Number of citations: 71 onlinelibrary.wiley.com

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